Home > Products > Screening Compounds P96779 > Contezolid acefosamil
Contezolid acefosamil - 1807497-11-5

Contezolid acefosamil

Catalog Number: EVT-3460696
CAS Number: 1807497-11-5
Molecular Formula: C20H18F3N4O8P
Molecular Weight: 530.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Contezolid acefosamil is a novel prodrug of contezolid, a next-generation oxazolidinone antibiotic designed to combat Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has been developed to enhance the pharmacokinetic properties of contezolid, enabling both intravenous and oral administration while minimizing side effects associated with traditional treatments such as linezolid. Contezolid acefosamil was approved for clinical use in China in July 2021 for treating complicated skin and soft tissue infections.

Source

Contezolid acefosamil is derived from contezolid, which was synthesized through various chemical methodologies aimed at improving its solubility and stability. The compound's design focuses on creating a prodrug that can be efficiently converted into its active form in the body.

Classification

Contezolid acefosamil belongs to the class of oxazolidinones, a group of synthetic antibiotics characterized by their ability to inhibit bacterial protein synthesis. This classification is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of contezolid acefosamil involves several key steps that utilize advanced organic chemistry techniques. The initial stage includes the preparation of phosphoramidate precursors through N-alkylation reactions involving isoxazole derivatives and mesylates.

  1. Preparation of Mesylate: The required mesylate is synthesized from an alcohol via standard conditions using methanesulfonyl chloride and triethylamine.
  2. N-Alkylation: The mesylate reacts with 3-(O,O'-dimethyl or diethyl phosphoramido)isoxazoles in the presence of lithium tert-butoxide to form intermediates.
  3. Dealkylation: These intermediates may undergo partial demethylation, yielding monophosphate derivatives which are further processed into the final prodrug form.

The synthesis pathway emphasizes the need for careful control of reaction conditions to avoid degradation of sensitive intermediates, particularly the phosphoramidate diacid, which exhibits instability under certain conditions .

Molecular Structure Analysis

Structure

The molecular structure of contezolid acefosamil features an isoxazole ring connected to a phosphoramidate moiety, which enhances its solubility and stability in physiological conditions. The structure allows for efficient metabolic conversion into contezolid upon administration.

Data

  • Molecular Formula: C₁₈H₂₃N₄O₆P
  • Molecular Weight: Approximately 396.36 g/mol
  • Structural Characteristics: The presence of both hydrophilic (phosphoramidate) and hydrophobic (isoxazole) components contributes to its favorable pharmacokinetic profile.
Chemical Reactions Analysis

Reactions

Contezolid acefosamil undergoes several chemical transformations upon administration:

  1. O-Deacetylation: This reaction releases the active drug, contezolid.
  2. N-Dephosphorylation: Further metabolic processes convert the prodrug into its active form.
  3. Hydrolysis: Under physiological conditions, hydrolysis plays a significant role in converting the prodrug into contezolid, particularly at neutral pH levels.

These reactions are critical for achieving therapeutic concentrations of the active antibiotic in systemic circulation .

Mechanism of Action

Contezolid acefosamil exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.

  1. Binding Site: It binds to the 23S ribosomal RNA component of the 50S ribosomal subunit.
  2. Inhibition Process: By interfering with the formation of the functional 70S initiation complex, contezolid prevents bacterial translation, thereby halting growth and replication.
  3. Comparison with Linezolid: Contezolid shows similar mechanisms to linezolid but with reduced potential for side effects such as myelosuppression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water, making it suitable for both intravenous and oral formulations.
  • Stability: Exhibits good stability across a physiological pH range (4–7.4), which is advantageous for clinical use.

Chemical Properties

  • pKa Values: Relevant pKa values indicate how the drug behaves under different pH conditions, influencing its solubility and absorption.
  • Thermal Stability: The compound's thermal stability is essential for storage and handling during pharmaceutical formulation processes .
Applications

Contezolid acefosamil has significant applications in treating various bacterial infections:

  1. Clinical Use: Approved for treating complicated skin and soft tissue infections.
  2. Research Applications: Ongoing studies are evaluating its efficacy against other resistant bacterial strains and potential uses in combination therapies.
  3. Pharmacokinetic Studies: Research continues on optimizing dosing regimens based on its pharmacokinetic profile to maximize therapeutic outcomes while minimizing adverse effects .
Introduction to Contezolid Acefosamil in Antimicrobial Research

Emergence of Multidrug-Resistant Gram-Positive Pathogens and Therapeutic Gaps

The relentless rise of multidrug-resistant (MDR) Gram-positive pathogens represents a critical global health challenge. Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) dominate the World Health Organization’s priority pathogen list due to extensive resistance mechanisms that nullify conventional antibiotics [2] [7]. MRSA exhibits resistance to β-lactams, fluoroquinolones, and macrolides, while vanA- and vanM-type VRE strains evade even last-line glycopeptides like vancomycin [7]. This resistance crisis creates severe therapeutic gaps, particularly for complicated skin/soft tissue infections (cSSTI) and bacteremia where treatment options dwindle alarmingly. Surveillance studies reveal contezolid’s potency against such strains, with MIC~90~ values of 0.5 μg/mL for MRSA and 1.0 μg/mL for VRE—comparable or superior to linezolid [7]. Nevertheless, intrinsic limitations of existing oxazolidinones (e.g., myelotoxicity) and pharmacokinetic barriers necessitate innovative chemical approaches.

Table 1: Antibacterial Activity of Contezolid Against Key Resistant Pathogens

PathogenResistance ProfileContezolid MIC₉₀ (μg/mL)Linezolid MIC₉₀ (μg/mL)
MRSAMethicillin-resistant0.51
VRE (vanA type)Vancomycin-resistant12
VRE (vanM type)Vancomycin-resistant12
S. capitiscfr-mediated24
E. faecalisoptrA-mediated24

Data compiled from clinical isolates across China [7].

Role of Oxazolidinones in Modern Antibacterial Therapy

Oxazolidinones occupy a unique niche in antibacterial therapy due to their synthetic origin and distinct mechanism. Unlike natural antibiotics, they inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, blocking formation of the 70S initiation complex [4] [7]. This mechanism minimizes cross-resistance with other drug classes. Linezolid (approved 2000) and tedizolid (2014) remain first- and second-generation standards, yet their clinical utility is hampered by:

  • Myelosuppression: Dose-dependent thrombocytopenia from mitochondrial protein synthesis inhibition [2].
  • Monoamine Oxidase (MAO) Inhibition: Risk of serotonin syndrome with concomitant antidepressants [4].
  • Resistance Emergence: cfr and optrA genes modifying drug-binding sites [7].Contezolid’s structural innovations address these limitations. It replaces linezolid’s morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) moiety, reducing MAO-A/B affinity by 2-fold and 148-fold, respectively [4]. Fluorine substitutions enhance ribosomal binding affinity, lowering MICs against linezolid-resistant strains [2] [7].

Rationale for Prodrug Development: Addressing Solubility and Bioavailability Challenges

Contezolid’s poor aqueous solubility (~0.2 mg/mL) precludes intravenous (IV) formulation—a critical gap for severe infections requiring rapid systemic delivery [3] [9]. Traditional solubilization strategies faced obstacles:

  • Salt Formation: Non-basic isoxazol-3-ylamine group prevents stable salt synthesis [3].
  • Excipient-Based Formulations: 2-Hydroxypropyl-β-cyclodextrin (HPCD) achieved moderate solubility (5 mg/mL) but required impractical excipient concentrations [3].To overcome this, an innovative O-acyl phosphoramidate prodrug strategy was employed. Contezolid Acefosamil (CZA) incorporates a phosphorylated isoxazole moiety, mirroring the solubility-enhancing tactic used in ceftaroline fosamil [3]. This modification yielded:
  • Exceptional Solubility: >200 mg/mL in water—1,000-fold higher than contezolid [3] [9].
  • Rapid Bioactivation: Sequential enzymatic hydrolysis releases active contezolid in vivo (plasma half-life <30 min) [3] [10].
  • Dual Administration Routes: Suitable for IV infusion and oral step-down therapy [3] [8].

Table 2: Solubility and Bioavailability Comparison

CompoundAqueous Solubility (mg/mL)Bioactivation PathwayCZD Exposure (AUC₀–₂₄ₕ, μg·h/mL)
Contezolid (CZD)0.2N/A25.4
Contezolid Acefosamil (CZA)>200Enzymatic deacylation → Dephosphorylation34.0
CZA Monoethyl Derivative23Slow hydrolysis0.7

Data from rat pharmacokinetic studies following equimolar IV dosing [3].

The phosphoramidate linkage’s stability is pH-dependent, requiring sodium salt formulation (6) for storage. Despite this, CZA maintains >90% integrity in physiological buffers (pH 7.4) long enough for systemic distribution before hydrolysis [3]. Preclinical models confirm equivalent or superior contezolid exposure from CZA versus oral CZD, validating its prodrug efficacy [3] [10]. This engineering breakthrough enables IV/oral transitional therapy for MDR Gram-positive infections without compromising pharmacokinetics.

Properties

CAS Number

1807497-11-5

Product Name

Contezolid acefosamil

IUPAC Name

acetyloxy-N-(1,2-oxazol-3-yl)-N-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]phosphonamidic acid

Molecular Formula

C20H18F3N4O8P

Molecular Weight

530.3 g/mol

InChI

InChI=1S/C20H18F3N4O8P/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32)/t13-/m1/s1

InChI Key

YCRAGJLWFBGKFE-CYBMUJFWSA-N

SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.